

Application Notes: In Vitro Degradation Assay for PROTAC BTK Degradator-10

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Compound of Interest

Compound Name: PROTAC BTK Degradator-10

Cat. No.: B15621624

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Introduction

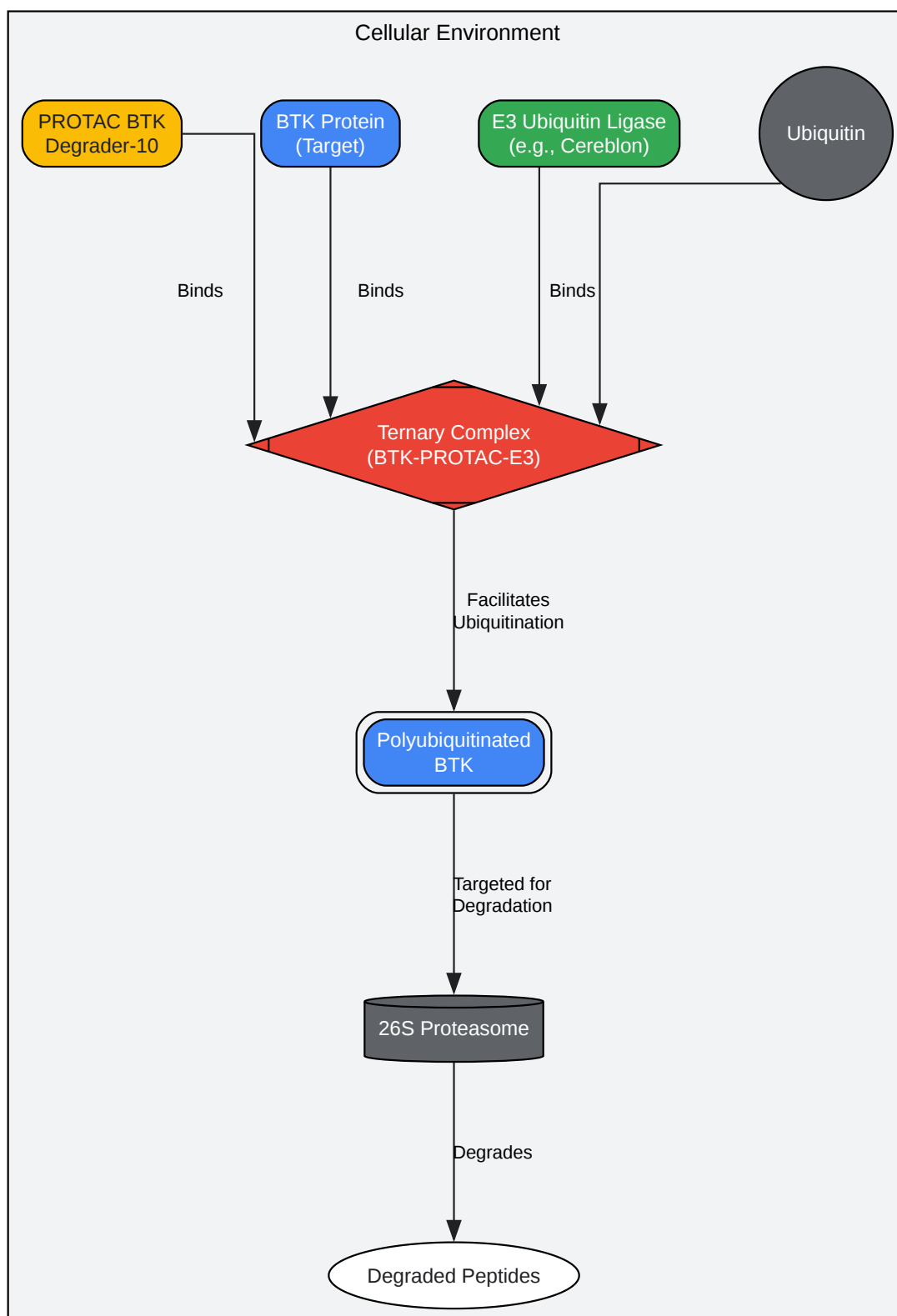
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from the cell.[1] They function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[2] Bruton's tyrosine kinase (BTK) is a crucial non-receptor tyrosine kinase involved in B-cell receptor signaling pathways, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[3][4] **PROTAC BTK Degradator-10** is designed to induce the degradation of BTK, offering a powerful alternative to traditional inhibition.[5]

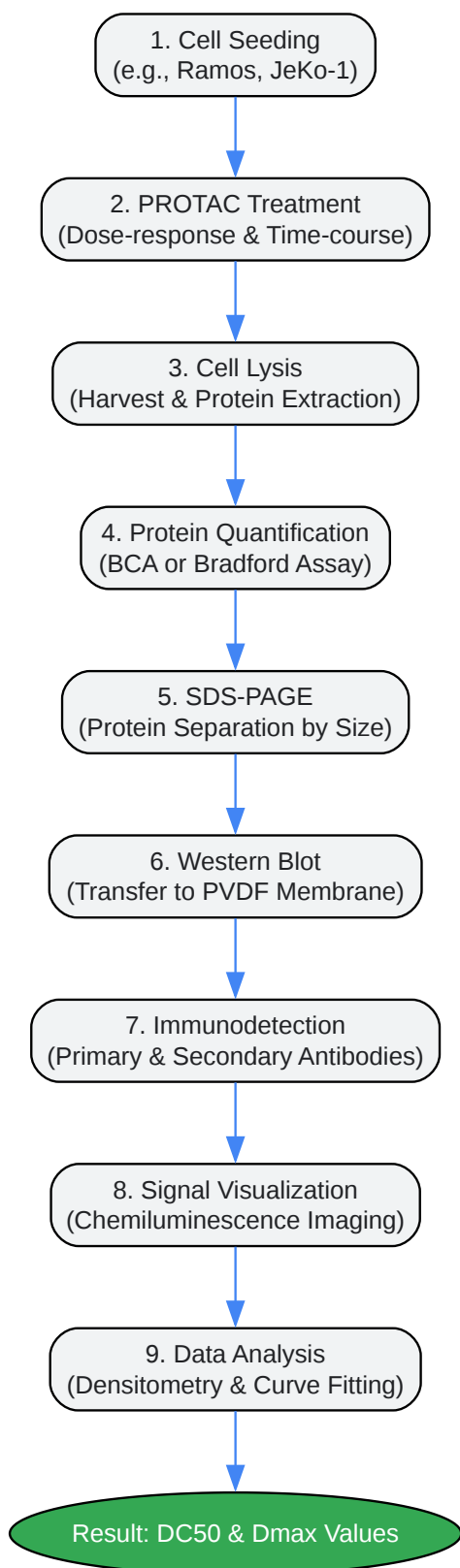
These application notes provide a detailed protocol for assessing the in vitro degradation of BTK in cultured cells following treatment with **PROTAC BTK Degradator-10**. The primary method described is Western blotting, a robust technique to quantify the reduction in target protein levels.[6] The key efficacy parameters for a PROTAC, the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax), are determined from the resulting data.[6][7]

Mechanism of Action: PROTAC-Mediated BTK Degradation

PROTAC BTK Degradator-10 acts as a molecular bridge, simultaneously binding to BTK and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[8] This proximity induces the formation of a ternary

complex, which facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of BTK.[8][9] The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged BTK protein.[2][8]





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